2-(Cyclopropylmethoxy)-5-fluoropyridine
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Overview
Description
2-(Cyclopropylmethoxy)-5-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group at the 2-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-fluoropyridine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-hydroxy-5-fluoropyridine.
Cyclopropylmethoxy Substitution: The hydroxyl group of 2-hydroxy-5-fluoropyridine is substituted with a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of 2-(Cyclopropylmethoxy)-5-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)-4-fluoropyridine
- 2-(Cyclopropylmethoxy)-6-fluoropyridine
- 2-(Cyclopropylmethoxy)-5-chloropyridine
Uniqueness
2-(Cyclopropylmethoxy)-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom at the 5-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNAPJMPQRICQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716555 |
Source
|
Record name | 2-(Cyclopropylmethoxy)-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-92-2 |
Source
|
Record name | 2-(Cyclopropylmethoxy)-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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